
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
Vue d'ensemble
Description
“(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one” is a chemical compound . Unfortunately, there is not much detailed information available about this compound .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in ethanol and 1-ethoxyethanol at 90℃ for 24 hours . The reaction mixture is then cooled to 25°C, and the product is filtered off, washed with ethanol, water, and again ethanol .
Chemical Reactions Analysis
The compound has been involved in reactions with potassium carbonate in ethanol and 1-ethoxyethanol at 90℃ for 24 hours . It has also been involved in a multi-step reaction with potassium acetate and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in N,N-dimethyl-formamide for 26 hours at 60°C in an inert atmosphere .
Applications De Recherche Scientifique
Larvicidal Activity
3’-Bromochalcone has been studied for its potential as a larvicide, particularly against the larvae of Aedes aegypti, which is a vector for diseases like dengue fever and Zika virus . The compound’s larvicidal efficacy is attributed to its ability to interact with biological membranes, which is enhanced by the presence of a bromine atom that increases its lipophilicity .
Anticancer Properties
Chalcones, including 3’-Bromochalcone, are known for their anticancer activities. They can induce apoptosis in cancer cells and inhibit cell proliferation. The bromine substituent on the chalcone structure may enhance these properties by affecting the compound’s reactivity and interaction with cellular targets .
Antioxidant Effects
The antioxidant properties of chalcones are well-documented, and 3’-Bromochalcone is no exception. It can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor to various chronic diseases .
Anti-inflammatory Activity
3’-Bromochalcone exhibits anti-inflammatory effects by modulating inflammatory pathways. This makes it a potential candidate for the treatment of inflammatory disorders .
Antimicrobial Potential
Research has shown that chalcones possess antimicrobial properties against a range of pathogens. 3’-Bromochalcone could be developed into antimicrobial agents, possibly offering a new approach to combat antibiotic-resistant bacteria .
Cardiovascular Benefits
Chalcones have been associated with cardiovascular benefits, such as reducing hypertension and preventing atherosclerosis. The structural features of 3’-Bromochalcone may contribute to these effects, offering a basis for developing new cardiovascular drugs .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of chalcones. 3’-Bromochalcone may help in protecting neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases .
Synthetic Applications
3’-Bromochalcone serves as an intermediate in organic synthesis, allowing for the creation of various bioactive molecules. Its presence in a compound can significantly alter the molecule’s properties and lead to the discovery of new drugs with diverse therapeutic applications .
Safety and Hazards
Mécanisme D'action
Target of Action
Chalcones, the class of compounds to which 3’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
They can modulate a number of signaling molecules and cascades related to disease modification .
Biochemical Pathways
Chalcones, including 3’-Bromochalcone, are intermediates in flavonoid biosynthesis, playing a crucial role in the synthesis of other flavonoid derivatives . They are known to possess good antioxidant properties , and their biological activities can affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of chalcones can be complex and multifaceted .
Result of Action
Chalcones are known to have impressive biological activity, including antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of 3’-Bromochalcone can be influenced by various environmental factors. For instance, the synthesis of chalcones, including 3’-Bromochalcone, can be carried out through a green chemistry approach using a grinding technique .
Propriétés
IUPAC Name |
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOJZCSZYJDIZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421000 | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | |
CAS RN |
22966-26-3 | |
| Record name | NSC170289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



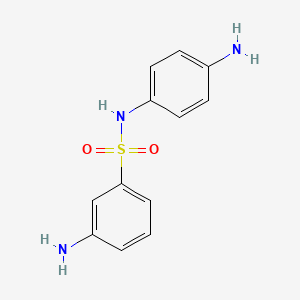

![3,5-Dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B1654345.png)
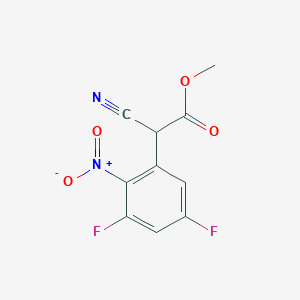
![N-[[(2S,4S)-4-Fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B1654349.png)
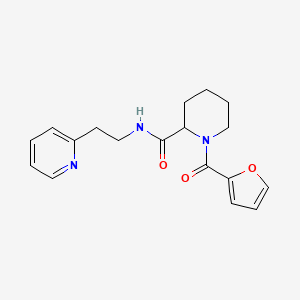

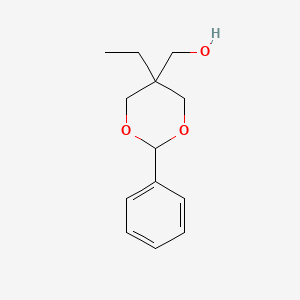
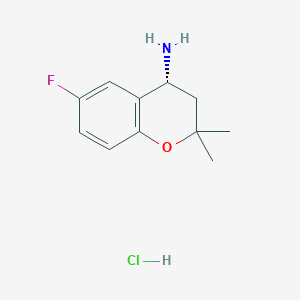
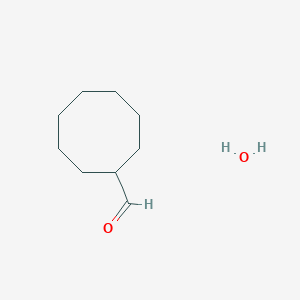
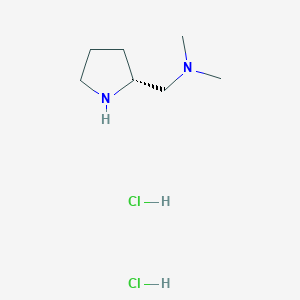
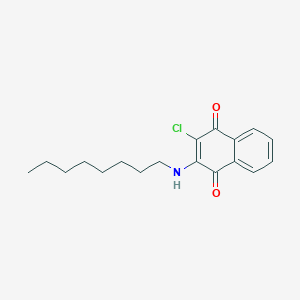

![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)